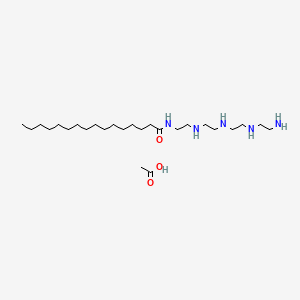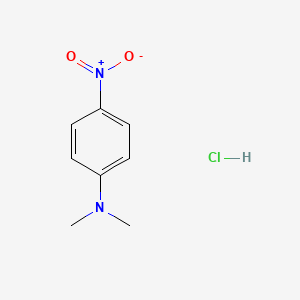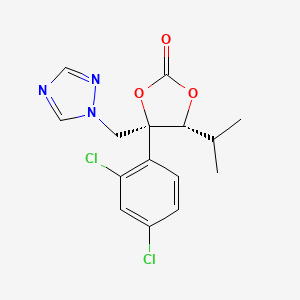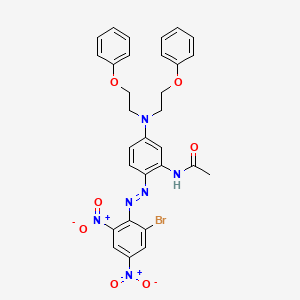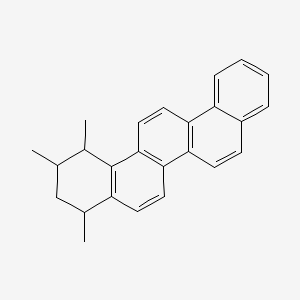
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C25H24. It is a derivative of picene, characterized by the presence of three methyl groups and a partially hydrogenated structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene can be synthesized through several synthetic routes. One common method involves the alkylation of picene derivatives under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and an alkylating agent like methyl chloride (CH3Cl). The reaction is carried out in an inert solvent, such as dichloromethane (CH2Cl2), at low temperatures to ensure selective methylation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar catalysts and reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst, resulting in the hydrogenation of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst
Substitution: Nitric acid (HNO3), bromine (Br2), acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated derivatives
Substitution: Nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 1,2,4-Trimethyl-1,2,3,4-tetrahydropicene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to anti-cancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropicene: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,2,9-Trimethyl-1,2,3,4-tetrahydropicene: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
3,4,7-Trimethyl-1,2,3,4-tetrahydrochrysene: Another polycyclic aromatic hydrocarbon with different ring structures and methyl group positions.
Eigenschaften
CAS-Nummer |
1242-77-9 |
|---|---|
Molekularformel |
C25H24 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
1,2,4-trimethyl-1,2,3,4-tetrahydropicene |
InChI |
InChI=1S/C25H24/c1-15-14-16(2)19-10-11-23-22-9-8-18-6-4-5-7-20(18)21(22)12-13-24(23)25(19)17(15)3/h4-13,15-17H,14H2,1-3H3 |
InChI-Schlüssel |
PRUOUYRGCRSMDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2=C(C1C)C3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



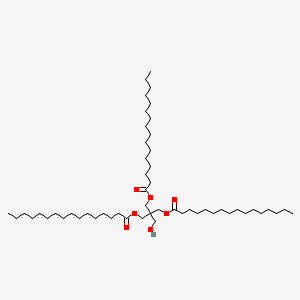
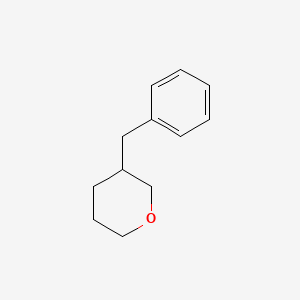
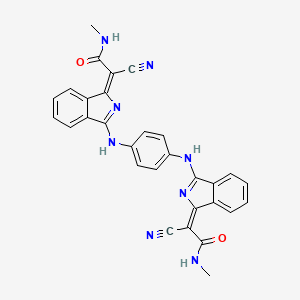

![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

